N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine
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Overview
Description
N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine typically involves the reaction of 2,2-dimethylpropane-1,3-diamine with 1,1-dioxo-1,2-benzothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the Hippo signaling pathway, which is involved in regulating cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonylpropanehydrazide
- 1-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(2-methylphenyl)-4-piperidinecarboxamide
- 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid
Uniqueness
N’-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropane-1,3-diamine moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,7-13)8-14-11-9-5-3-4-6-10(9)18(16,17)15-11/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBIUGYTSUWBOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CNC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN)CNC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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